N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide is a complex organic compound that features a furan ring, a cyclohexyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with formaldehyde in the presence of an acid catalyst.
Synthesis of the 1-hydroxycyclohexyl intermediate: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.
Coupling of intermediates: The furan-2-ylmethyl and 1-hydroxycyclohexyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction to form the ethynyl linkage.
Formation of the benzamide moiety: The final step involves the reaction of the coupled intermediate with 4-aminobenzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The benzamide moiety can be reduced to form an amine derivative.
Substitution: The hydroxyl group on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ethynyl linkage and cyclohexyl group can also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-methylbenzamide
- N-(furan-2-ylmethyl)-3,5-dinitro-N-p-tolylbenzamide
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide
Uniqueness
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide is unique due to the presence of the ethynyl linkage and the hydroxyl group on the cyclohexyl ring. These features can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(21-15-18-5-4-14-24-18)17-8-6-16(7-9-17)10-13-20(23)11-2-1-3-12-20/h4-9,14,23H,1-3,11-12,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONUEKACKWSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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